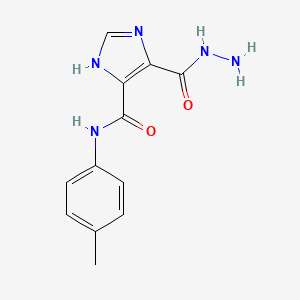

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide

Description

Chemical Classification and Nomenclature

This compound represents a sophisticated example of heterocyclic organic chemistry, belonging to the broader class of imidazole derivatives with specialized functional group modifications. The compound's systematic name, established through International Union of Pure and Applied Chemistry nomenclature conventions, precisely describes its molecular architecture: 4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide. This nomenclature reflects the compound's complex structure, which incorporates a five-membered imidazole ring as the central heterocyclic framework, modified with a hydrazinecarbonyl group at position 4 and a carboxamide linkage to a p-tolyl moiety at position 5.

The molecular formula C₁₂H₁₃N₅O₂ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 259.26 grams per mole. The Chemical Abstracts Service has assigned multiple synonymous names to this compound, including 1H-Imidazole-5-carboxylicacid, 4-[[(4-methylphenyl)amino]carbonyl]-, hydrazide, and 5-(hydrazinecarbonyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide, reflecting the various systematic approaches to describing its structure. The compound's classification within chemical databases includes designations such as CHEMBL1534378 in the ChEMBL database and DTXSID10356409 in the Environmental Protection Agency DSSTox system.

Historical Context in Imidazole Chemistry

The development of this compound emerges from a rich historical foundation in imidazole chemistry that traces its origins to Heinrich Debus's pioneering work in 1858. Debus first synthesized imidazole through the condensation reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational discovery established the synthetic methodology that would eventually enable the development of complex imidazole derivatives like this compound through sophisticated functional group modifications and substitution patterns.

The evolution of imidazole chemistry throughout the nineteenth and twentieth centuries provided the theoretical and practical framework necessary for synthesizing advanced derivatives incorporating hydrazide-hydrazone moieties. Research conducted during the latter half of the twentieth century demonstrated that hydrazide-hydrazone derivatives possess significant biological activities, including antimicrobial, antiviral, and anticancer properties. These discoveries motivated medicinal chemists to explore the combination of imidazole scaffolds with hydrazide functional groups, leading to the development of compounds like this compound.

The historical progression from Debus's simple imidazole synthesis to the complex multi-functional derivatives of contemporary research illustrates the remarkable advancement in heterocyclic chemistry methodologies. Modern synthetic approaches enable precise control over substitution patterns and functional group incorporation, allowing researchers to design compounds with specific pharmacological targets and enhanced biological activities. The creation of this compound represents this historical evolution, combining traditional imidazole chemistry principles with advanced synthetic techniques to produce a compound with significant research potential.

Significance in Heterocyclic Chemical Research

This compound occupies a position of considerable importance within heterocyclic chemical research due to its unique structural features and potential applications in medicinal chemistry. The compound exemplifies the sophisticated molecular architectures achievable through modern heterocyclic synthesis, combining the fundamental imidazole core with specialized functional groups that enhance its chemical and biological properties. Research in heterocyclic chemistry has demonstrated that imidazole-based compounds possess remarkable versatility in biological systems, functioning as enzyme inhibitors, receptor modulators, and antimicrobial agents.

The integration of hydrazinecarbonyl and p-tolylamide functionalities into the imidazole framework creates a molecule with enhanced pharmacological potential compared to simpler imidazole derivatives. Studies have shown that hydrazide-hydrazone compounds exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The combination of these active moieties with the imidazole scaffold in this compound represents a strategic approach to drug design that maximizes therapeutic potential while maintaining acceptable molecular properties.

Contemporary heterocyclic research emphasizes the importance of structural diversity in achieving specific biological targets. The compound's complex architecture provides multiple sites for potential protein interactions, including hydrogen bonding through the hydrazine moiety, aromatic interactions via the p-tolyl group, and metal coordination through the imidazole nitrogen atoms. This structural complexity enables researchers to investigate structure-activity relationships and optimize compound properties for specific therapeutic applications. The molecule serves as a valuable research tool for understanding the relationships between heterocyclic structure and biological activity, contributing to the advancement of medicinal chemistry methodology.

Position in Contemporary Medicinal Chemistry

Within the landscape of contemporary medicinal chemistry, this compound represents an important example of rational drug design principles applied to heterocyclic scaffolds. Modern pharmaceutical research increasingly relies on sophisticated heterocyclic compounds that combine multiple pharmacophoric elements to achieve enhanced biological activity and selectivity. The compound's design incorporates several key features valued in contemporary drug discovery, including the imidazole core's ability to form hydrogen bonds and coordinate with metal centers, the hydrazinecarbonyl group's potential for biological activity, and the p-tolylamide moiety's contribution to molecular stability and membrane permeability.

Research investigations into imidazole derivatives have revealed their significant potential in treating various disease conditions, including bacterial infections, cancer, and inflammatory disorders. The compound this compound participates in this research framework through its potential applications in antimicrobial therapy and other therapeutic areas. Studies of related imidazole-hydrazide compounds have demonstrated promising activities against bacterial pathogens, including drug-resistant strains, suggesting potential clinical applications for this class of molecules.

The compound's molecular properties align with contemporary pharmaceutical development criteria, including appropriate molecular weight, hydrogen bonding capacity, and structural complexity that enables specific biological interactions. Computational analysis reveals that the compound possesses four hydrogen bond donors and four hydrogen bond acceptors, within the acceptable range for oral bioavailability according to Lipinski's rule of five. The topological polar surface area of 113 Ų and moderate lipophilicity (XLogP3-AA value of 0.5) suggest favorable pharmacokinetic properties for potential therapeutic applications. These characteristics position this compound as a valuable lead compound for medicinal chemistry optimization and development programs targeting infectious diseases and other therapeutic areas.

Properties

IUPAC Name |

4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-2-4-8(5-3-7)16-11(18)9-10(12(19)17-13)15-6-14-9/h2-6H,13H2,1H3,(H,14,15)(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBISWCGGLARJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356409 | |

| Record name | 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89562-41-4 | |

| Record name | 4-[[(4-Methylphenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89562-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via multi-step organic reactions involving:

- Formation of the imidazole ring core.

- Introduction of the carboxylic acid and amide functionalities.

- Conversion of the carboxylic acid to the hydrazide (hydrazinocarbonyl) group.

- Coupling with p-tolylamine to form the p-tolylamide moiety.

A common approach involves starting from appropriately substituted imidazole precursors, followed by functional group transformations under controlled conditions.

Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Imidazole ring formation | Copper-catalyzed [3 + 2] cycloaddition, oxygen as oxidant | Provides multisubstituted imidazoles with high regioselectivity and yield |

| 2 | Carboxylation | Reaction of imidazole with carbon dioxide and alkali metal carbonate (e.g., potassium carbonate) at 140–230 °C under 2–350 bar pressure | Produces imidazole-4-carboxylic acid derivatives; temperature and pressure critical for selectivity |

| 3 | Amide formation | Coupling of carboxylic acid with p-tolylamine using coupling agents or direct amidation at elevated temperature | Forms p-tolylamide moiety |

| 4 | Hydrazide formation | Conversion of carboxamide to hydrazide using hydrazine hydrate or related reagents under mild conditions | Introduces hydrazinocarbonyl group at position 5 |

Industrial and Laboratory Scale Methods

Industrial methods often use high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of dehydrogenating catalysts such as platinum on alumina to form imidazole derivatives, followed by functional group modifications.

Laboratory synthesis emphasizes regioselective cycloaddition reactions catalyzed by copper complexes, followed by stepwise functionalization to install hydrazinecarbonyl and p-tolylamide groups.

Detailed Research Findings and Reaction Analysis

Carboxylation of Imidazole Core

A patented process describes the preparation of imidazole-4-carboxylic acids by reacting imidazole derivatives with carbon dioxide and alkali metal carbonates at elevated temperatures (140–230 °C) and pressures (2–350 bar). Potassium carbonate is preferred as the alkali metal compound. The reaction can be performed in the absence of catalysts or with catalysts like cadmium fluoride to improve yields. The product is isolated as a water-soluble salt and acidified to obtain the free acid.

| Parameter | Range | Preferred Conditions |

|---|---|---|

| Temperature | 140–230 °C | 149–220 °C |

| Pressure | 2–350 bar | 50–160 bar |

| Alkali metal compound | Carbonate, bicarbonate, hydroxide | Potassium carbonate |

| Reaction time | 1–30 hours | 1.5–15 hours |

| Solvent | Usually none; sometimes methanol, toluene, or DMF | Solvent-free preferred |

This step yields imidazole-4-carboxylic acid intermediates critical for subsequent amidation and hydrazide formation.

Amidation and Hydrazide Formation

The carboxylic acid intermediate is converted to the corresponding amide by reaction with p-tolylamine, typically under dehydrating conditions or using coupling reagents to facilitate amide bond formation. Subsequently, the amide is transformed into the hydrazide by treatment with hydrazine hydrate, introducing the hydrazinocarbonyl group at the 5-position of the imidazole ring.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Imidazole ring synthesis | Copper-catalyzed [3+2] cycloaddition | Copper catalyst, oxygen oxidant | High regioselectivity, good yield |

| Carboxylation | Reaction with CO2 and K2CO3 | 140–230 °C, 2–350 bar, 1.5–15 h | High purity, water-soluble salts |

| Amidation | Coupling with p-tolylamine | Elevated temperature, coupling agents | Efficient amide bond formation |

| Hydrazide formation | Reaction with hydrazine hydrate | Mild conditions | Introduces hydrazinocarbonyl group |

Notes on Reaction Optimization and Challenges

Temperature and pressure control during carboxylation is critical to favor monocarboxylic acid formation over dicarboxylic acids.

Catalyst use is optional but can improve yields and selectivity; cadmium fluoride has been reported as effective.

Hydrazide formation requires careful handling of hydrazine reagents due to their reactivity and toxicity.

Purification often involves acid-base extraction and crystallization to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome.

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H13N5O2

- Molecular Weight : 259.26 g/mol

- IUPAC Name : 4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide

The compound features a unique structure that includes both hydrazine and carboxamide functional groups, which contribute to its reactivity and biological activity.

Proteomics and Biochemistry

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is utilized in proteomics research due to its ability to interact with various biological molecules, including proteins and enzymes. Its hydrazine group can form stable adducts with carbonyl-containing biomolecules, making it a useful tool for studying protein modifications and interactions.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of other biologically active compounds. The imidazole ring present in its structure allows for various chemical transformations, including:

- Cycloaddition Reactions : The compound can participate in [3 + 2] cycloaddition reactions, leading to the formation of multisubstituted imidazoles.

- Substitution Reactions : It can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

These properties make it valuable in the development of new pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various pathogens. The results demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Protein Interaction Studies

In another study, researchers utilized this compound to probe protein interactions within cellular environments. By labeling proteins with this compound, they were able to track changes in protein conformation and interactions under different physiological conditions, providing insights into cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- Hydrazine vs. Amine Groups: Compounds 2 and 3 () share the p-tolyl substituent with the target compound but differ in core structure (pyrazolopyrimidine vs. imidazole). The hydrazine group in Compound 3 enhances nucleophilic reactivity compared to the amino group in Compound 2 .

- Carboxamide vs.

Physicochemical and Stability Comparisons

Table 2: Physical Properties and Stability

Key Observations :

- Stability: The hydrazinocarbonyl group in the target compound may confer lower stability compared to the carboxamide in 5-aminoimidazole-4-carboxamide, as hydrazine derivatives are prone to oxidation and hydrolysis .

- Solubility : The p-tolylamide group likely reduces water solubility compared to the unsubstituted carboxamide in , aligning with trends observed in for methyl/isoxazolyl-substituted pyrazoles .

Biological Activity

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (CAS Number: 89562-41-4) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₃N₅O₂

- Molecular Weight : 259.27 g/mol

- Structure : The compound features an imidazole ring, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that this compound may inhibit certain enzymes linked to cancer proliferation and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and the activation of caspases.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) when compared to untreated controls.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers.

- Research Findings : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Enzyme Inhibition | Inhibits specific cancer-related enzymes |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, detailed toxicological assessments are necessary to establish safety profiles for potential clinical applications.

Q & A

Q. What are the key synthetic routes for 5-hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with carbonyl-containing intermediates. For example, hydrazinocarbonyl groups can be introduced via condensation of hydrazides with activated carbonyl compounds (e.g., esters or aldehydes) under acidic or basic conditions. Evidence from related imidazole syntheses suggests using urea or thiourea as cyclizing agents in polar solvents like ethanol or DMF at 60–100°C . Optimization may require pH control (e.g., using carboxylic acids as catalysts) and temperature gradients to minimize side products. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Critical techniques include:

- NMR spectroscopy : Confirm the presence of the hydrazinocarbonyl group (δ ~9–10 ppm for NH protons) and aromatic p-tolylamide protons (δ ~7.2–7.5 ppm) .

- Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks ([M+H]+ or [M–H]−) and fragmentation patterns consistent with the imidazole core .

- HPLC with UV detection : Assess purity using a C18 column and mobile phases like acetonitrile/water with 0.1% formic acid .

Q. What are the stability considerations for long-term storage of this compound?

The compound may degrade under humid or oxidative conditions. Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to light, as imidazole derivatives are prone to photodegradation. Periodic stability testing via HPLC is recommended to detect decomposition products (e.g., hydrolysis of the hydrazinocarbonyl group to carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR or inconsistent mass fragments) may arise from tautomerism in the imidazole ring or solvent interactions. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange) by analyzing signal coalescence at elevated temperatures.

- DFT calculations : Compare experimental NMR shifts with computational models of possible tautomers or conformers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

Design kinetic studies under controlled conditions:

- Nucleophilic reactions : React with alkyl halides or acyl chlorides in DMF, monitoring substituent addition to the hydrazinocarbonyl group via in-situ IR (disappearance of C=O stretches at ~1650 cm⁻¹).

- Electrophilic substitution : Assess regioselectivity of the imidazole ring using halogenation (e.g., NBS in CCl₄) or nitration (HNO₃/H₂SO₄), followed by LC-MS to identify mono- vs. di-substituted products .

Control experiments should include isotopic labeling (e.g., D₂O exchange) to track proton transfer mechanisms.

Q. How can computational methods predict the compound’s potential bioactivity or binding affinity?

Perform molecular docking against target proteins (e.g., kinases or enzymes with imidazole-binding sites) using software like AutoDock Vina. Key steps:

- Optimize the compound’s 3D structure via density functional theory (DFT) .

- Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability under physiological conditions.

- Compare results with structurally related compounds (e.g., dacarbazine derivatives) to infer activity trends .

Q. What advanced analytical techniques are required to detect trace impurities in synthesized batches?

- LC-HRMS/MS : Identify low-abundance side products (e.g., dimerized imidazoles or oxidation byproducts) with ppm-level mass accuracy.

- ICP-MS : Screen for metal catalysts (e.g., Pd or Cu residues) from coupling reactions .

- X-ray crystallography : Resolve ambiguous structural features (e.g., stereochemistry) if single crystals can be obtained .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final coupling step with p-tolylamide?

Common issues include poor solubility of intermediates or competing side reactions. Solutions:

- Use coupling agents like EDCI/HOBt in DCM to activate the carboxylic acid group before introducing p-toluidine.

- Employ microwave-assisted synthesis to enhance reaction rates and selectivity .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before the final step .

Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?

- Structure-toxicity relationships : Modify the hydrazinocarbonyl group to reduce electrophilicity (e.g., methyl substitution) while retaining activity.

- Cytotoxicity screening : Use parallel artificial membrane permeability assays (PAMPA) to predict cell membrane penetration and prioritize less toxic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.